Cas no 952-06-7 (1,2-Diphenyl-1-ethanone oxime)

1,2-Diphenyl-1-ethanone oxime structure
1,2-Diphenyl-1-ethanone oxime structure
商品名:1,2-Diphenyl-1-ethanone oxime
CAS番号:952-06-7
MF:C14H13NO
メガワット:211.259123563766
MDL:MFCD14581645
CID:807348
PubChem ID:235383

1,2-Diphenyl-1-ethanone oxime 化学的及び物理的性質

名前と識別子

    • 1,2-Diphenyl-1-ethanone oxime
    • (NE)-N-(1,2-diphenylethylidene)hydroxylamine
    • Ethanone,1,2-diphenyl-, oxime
    • DeoxyBenzoinOxime
    • 2-Phenylacetophenone oxime
    • Benzyl phenyl ketoxime
    • NSC 135001
    • NSC 36666
    • Acetophenone, 2-phenyl-, oxime (7CI, 8CI)
    • 1,2-Diphenyl-1-ethanoneoxime
    • 1,2-Diphenylethanone oxime
    • Benzyl phenyl ketone oxime
    • AKOS017332276
    • SCHEMBL17296071
    • deoxybenzoin oxime
    • 57736-10-4
    • DB-111026
    • Ethanone, 1,2-diphenyl-, oxime, (1Z)-
    • Ethanone, 1,2-diphenyl-, oxime
    • PWCUVRROUAKTLL-UHFFFAOYSA-N
    • 952-06-7
    • NSC 135001; NSC 36666
    • Deoxybenzoic oxime
    • N-(1,2-diphenylethylidene)hydroxylamine
    • 26306-06-9
    • 1,2-Diphenyl-1-ethanone oxime pound>>Ethanone, 1,2-diphenyl-, oxime
    • (Z)-1,2-Diphenylethanone oxime
    • (Z)-N-(1,2-DIPHENYLETHYLIDENE)HYDROXYLAMINE
    • BCP34290
    • MDL: MFCD14581645
    • インチ: 1S/C14H13NO/c16-15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10,16H,11H2
    • InChIKey: PWCUVRROUAKTLL-UHFFFAOYSA-N
    • ほほえんだ: ON=C(CC1C=CC=CC=1)C1C=CC=CC=1

計算された属性

  • せいみつぶんしりょう: 211.099714038g/mol
  • どういたいしつりょう: 211.099714038g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 0
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 225
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 1
  • トポロジー分子極性表面積: 32.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.4

じっけんとくせい

  • 密度みつど: 1.04±0.1 g/cm3 (20 ºC 760 Torr),
  • ゆうかいてん: 98 ºC
  • ふってん: 375.4°C at 760 mmHg
  • ようかいど: 極微溶性(0.11 g/l)(25ºC)、

1,2-Diphenyl-1-ethanone oxime セキュリティ情報

1,2-Diphenyl-1-ethanone oxime 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Key Organics Ltd
MD-0215-0.5G
1,2-diphenyl-1-ethanone oxime
952-06-7 >95%
0.5g
£55.00 2023-09-09
eNovation Chemicals LLC
Y1015346-5g
1,2-Diphenyl-1-ethanone oxime
952-06-7 95%
5g
$160 2024-06-07
abcr
AB270292-1 g
1,2-Diphenyl-1-ethanone oxime, 95%; .
952-06-7 95%
1 g
€187.10 2023-07-20
SHANG HAI XIAN DING Biotechnology Co., Ltd.
054261-500mg
1,2-Diphenyl-1-ethanone oxime
952-06-7 >95%
500mg
1087.0CNY 2021-07-13
Chemenu
CM336660-500g
N-(1,2-diphenylethylidene)hydroxylamine
952-06-7 95%+
500g
$135 2021-06-16
TRC
B452625-50mg
1,2-Diphenyl-1-ethanone Oxime
952-06-7
50mg
$ 65.00 2022-06-07
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D909157-25g
1,2-Diphenyl-1-ethanone oxime
952-06-7 ≥98%
25g
¥11,900.00 2022-01-11
TRC
B452625-10mg
1,2-Diphenyl-1-ethanone Oxime
952-06-7
10mg
$ 50.00 2022-06-07
abcr
AB270292-25 g
1,2-Diphenyl-1-ethanone oxime, 95%; .
952-06-7 95%
25 g
€1,638.60 2023-07-20
SHANG HAI XIAN DING Biotechnology Co., Ltd.
054261-1g
1,2-Diphenyl-1-ethanone oxime
952-06-7 >95%
1g
1706.0CNY 2021-07-13

1,2-Diphenyl-1-ethanone oxime 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Pyridine ,  Hydroxyamine hydrochloride Solvents: Ethanol ;  1 h, 100 °C; 100 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
リファレンス
Isolation and Reactions of Imidoyl Fluorides Generated from Oxime Using the Diethylaminosulfur Trifluoride/Tetrahydrofuran (DAST-THF) System
Lu, Yipu; Kasahara, Akitomo; Hyodo, Tadashi ; Ohara, Kazuaki; Yamaguchi, Kentaro ; et al, Organic Letters, 2023, 25(19), 3482-3486

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Sodium acetate ,  Hydroxyamine hydrochloride Solvents: Ethanol ;  4 - 24 h, 80 °C
リファレンス
Engineering Iron Responses in Mammalian Cells by Signal-Induced Protein Proximity
Zeng, Guihua; Li, Huanqiu; Wei, Yongyi; Xuan, Weimin; Zhang, Roushu; et al, ACS Synthetic Biology, 2017, 6(6), 921-927

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Hydroxylamine Solvents: Isopropanol ,  Water ;  38 - 40 h, 140 °C
リファレンス
Intermolecular cope-type hydroamination of alkenes and alkynes
Beauchemin, Andre M.; Moran, Joseph; Lebrun, Marie-Eve; Seguin, Catherine; Dimitrijevic, Elena; et al, Angewandte Chemie, 2008, 47(8), 1410-1413

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: tert-Butyl nitrite ,  Hydrogen ,  Sodium borohydride Catalysts: Iron(II) phthalocyanine Solvents: Ethanol ;  3 h, 10 bar, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized, rt
リファレンス
First iron-catalyzed synthesis of oximes from styrenes
Prateeptongkum, Saisuree; Jovel, Irina; Jackstell, Ralf; Vogl, Nadine; Weckbecker, Christoph; et al, Chemical Communications (Cambridge, 2009, (15), 1990-1992

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Potassium hydroxide ,  Hydroxyamine hydrochloride Solvents: Ethanol ;  6 h, reflux
リファレンス
Preparation of isothiazole derivatives having antipyretic, analgesic and antiphlogistic activity
, United States, , ,

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Sodium acetate ,  Hydroxyamine hydrochloride Solvents: Ethanol ,  Water ;  2 h, reflux
リファレンス
Coxib-derived conjugate compounds and methods of use thereof
, World Intellectual Property Organization, , ,

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Sodium acetate ,  Hydroxyamine hydrochloride Solvents: Ethanol ,  Water ;  1 h, reflux; reflux → 40 °C
リファレンス
Synthesis of Valdecoxib, a COX-2 inhibitor
Wang, Rui-ting; Zhang, Di-qun; Fu, Yan, Zhongguo Xinyao Zazhi, 2005, 14(1), 72-74

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Hydroxylamine Solvents: 1,4-Dioxane ,  Water ;  38 - 40 h, 140 °C
リファレンス
Intermolecular Cope-Type Hydroamination of Alkenes and Alkynes using Hydroxylamines
Moran, Joseph; Gorelsky, Serge I.; Dimitrijevic, Elena; Lebrun, Marie-Eve; Bedard, Anne-Catherine; et al, Journal of the American Chemical Society, 2008, 130(52), 17893-17906

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Sodium hydroxide ,  Hydroxyamine hydrochloride Solvents: Isopropanol ,  Water
リファレンス
Two-phase preparation of oximes
Lozynski, Marek; Rusinska-Roszak, Danuta, Polish Journal of Chemistry, 1986, 60(4-6), 625-9

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Trifluoromethanesulfonic acid
1.2 -
リファレンス
Reaction of β-nitrostyrenes with benzene catalyzed by trifluoromethanesulfonic acid. Formation and reaction of N,N-dihydroxyiminium-benzyl dications
Ohwada, Tomohiko; Ohta, Toshiharu; Shudo, Koichi, Tetrahedron, 1987, 43(2), 297-305

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Sodium acetate ,  Hydroxyamine hydrochloride Solvents: Methanol ;  rt; rt → 75 °C; 2 h, 75 °C
リファレンス
Synthesis of 2,3-diaryl-2H-azirines via Cs2CO3-mediated cyclization of ketoxime acetates
Zhao, Mi-Na; Guan, Zheng-Hui, Organic Syntheses, 2019, 96, 66-87

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Triethylamine ,  Hydroxyamine hydrochloride Solvents: Ethanol ;  rt → 75 °C; 4 h, 70 - 75 °C; 75 °C → 60 °C; 50 - 60 °C
1.2 Reagents: Water ;  30 min
リファレンス
A process method for preparing parecoxib
, China, , ,

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Sodium acetate ,  Hydroxyamine hydrochloride Solvents: Ethanol ;  40 min, rt
1.2 Solvents: Toluene ;  18 h, reflux; reflux → rt
1.3 Reagents: Water ;  cooled
リファレンス
Synthesis of 5-hydroxy-5-methyl-3,4-diphenylisoxazole
Liu, Ming-xing; Mi, Zhi-yuan; Huang, Yuan-jun; Guo, Nian-chun, Hecheng Huaxue, 2008, 16(3), 356-357

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Pyridine ,  Hydroxyamine hydrochloride Solvents: Ethanol ,  Water ;  18 h, 60 °C
1.2 Reagents: Water
リファレンス
Catalytic Asymmetric Chlorination of Isoxazolinones
Wannenmacher, Nick; Keim, Noah; Frey, Wolfgang; Peters, Rene, European Journal of Organic Chemistry, 2022, 2022(9),

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Potassium hydroxide ,  Hydroxyamine hydrochloride Solvents: Ethanol ,  Water ;  1 h, reflux
リファレンス
Dioxime oxalates; new iminyl radical precursors for syntheses of N-heterocycles
Portela-Cubillo, Fernando; Lymer, James; Scanlan, Eoin M.; Scott, Jackie S.; Walton, John C., Tetrahedron, 2008, 64(52), 11908-11916

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Sodium acetate ,  Hydroxyamine hydrochloride Solvents: Ethanol ;  2 h, 90 °C
リファレンス
Copper(I)-Catalyzed Regioselective Tandem Cyanoalkylative Cyclization of 1,5-Dienes with Cyclobutanone Oxime Esters
Wang, Panpan; Leng, Yuting ; Wu, Yangjie, European Journal of Organic Chemistry, 2022, 2022(45),

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Pyridine ,  Hydroxyamine hydrochloride Solvents: Ethanol ;  18 h, 60 °C
1.2 Reagents: Water
リファレンス
Regioselective Catalytic Asymmetric C-Alkylation of Isoxazolinones by a Base-Free Palladacycle-Catalyzed Direct 1,4-Addition
Hellmuth, Tina; Frey, Wolfgang; Peters, Rene, Angewandte Chemie, 2015, 54(9), 2788-2791

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Hydroxyamine hydrochloride ,  Sodium acetate trihydrate Solvents: Methanol ,  Water ;  12 h, 60 °C
リファレンス
Nitrimines as Reagents for Metal-Free Formal C(sp2)-C(sp2) Cross-Coupling Reactions
Angeles-Dunham, Veronica V.; Nickerson, David M.; Ray, Devin M.; Mattson, Anita E., Angewandte Chemie, 2014, 53(52), 14538-14541

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Sodium acetate ,  Hydroxyamine hydrochloride Solvents: Ethanol ,  Water ;  rt → 95 °C
リファレンス
Rhodium(III)-catalyzed asymmetric [4+1] spiroannulations of O-pivaloyl oximes with α-diazo compounds
Sun, Lincong; Liu, Bingxian; Zhao, Yanlian; Chang, Junbiao; Kong, Lingheng; et al, Chemical Communications (Cambridge, 2021, 57(67), 8268-8271

ごうせいかいろ 20

はんのうじょうけん
1.1 Reagents: Sodium acetate ,  Hydroxyamine hydrochloride Solvents: Ethanol ;  40 min, rt
1.2 Solvents: Toluene ;  18 h, reflux
リファレンス
Synthesis of valdecoxib
Huang, Yuanjun; Liu, Mingxing; Guo, Nianchun; Yao, Bo, Zhongguo Xiandai Yingyong Yaoxue, 2009, 26(6), 465-466

1,2-Diphenyl-1-ethanone oxime Raw materials

1,2-Diphenyl-1-ethanone oxime Preparation Products

1,2-Diphenyl-1-ethanone oxime 関連文献

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推奨される供給者
Amadis Chemical Company Limited
(CAS:952-06-7)1,2-Diphenyl-1-ethanone oxime
A917480
清らかである:99%
はかる:25g
価格 ($):402.0